molecular formula C11H16ClN3O B6319672 (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride CAS No. 1158638-65-3

(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride

Cat. No. B6319672
CAS RN: 1158638-65-3
M. Wt: 241.72 g/mol
InChI Key: WSAFFNASZCWGSD-UHFFFAOYSA-N
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Description

“(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The compound is predicted to have a boiling point of 414.2±40.0 °C and a density of 1.16±0.1 g/cm3 .

Mechanism of Action

The mechanism of action of FIPH is not fully understood. However, it is believed to act as a nucleophile in biochemical reactions, allowing it to participate in a variety of reactions. It is also believed to form complexes with other molecules, which can then be used to facilitate a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of FIPH are not yet fully understood. However, it is believed to be involved in a variety of biochemical and physiological processes, such as protein synthesis, enzyme activation, and signal transduction. It is also believed to be involved in the regulation of gene expression and the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FIPH in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to use in a variety of experiments. In addition, FIPH is relatively stable and has a low toxicity, which makes it safe to use in a variety of experiments. However, FIPH is relatively expensive and can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving FIPH. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted to explore the potential of FIPH as a catalyst in organic synthesis, as well as its potential applications in biocatalysis. Finally, further research could be conducted to explore the potential of FIPH as a ligand in coordination chemistry, as well as its potential applications in the development of new materials.

Synthesis Methods

FIPH can be synthesized using a number of different methods. One of the most common methods involves the reaction of 2-furylmethylamine with 1-bromo-3-imidazolepropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous solution and yields the desired product in high yields. Other synthesis methods include the reaction of 2-furylmethylamine with ethyl chloroformate in the presence of a base and the reaction of 2-furylmethylamine with 1-chloro-3-imidazolepropane in the presence of a base.

Scientific Research Applications

FIPH has been used in a variety of scientific research applications. One of the most common uses of FIPH is as a reagent in the synthesis of other compounds. It is also used as a catalyst in organic synthesis, as a ligand for coordination chemistry, and as a reagent for the preparation of cyclic imidazoles. In addition, FIPH has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antiviral agents.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-imidazol-1-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAFFNASZCWGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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